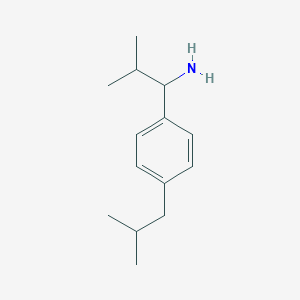

1-(4-异丁基苯基)-2-甲基丙烷-1-胺

描述

“1-(4-Isobutylphenyl)-2-methylpropan-1-amine” is a derivative of ibuprofen, a popular non-steroidal anti-inflammatory drug (NSAID). It is a photodegradation product of Ibuprofen and shows cytotoxicity activity . It is also known as 1-(4-Isobutylphenyl)ethanol .

Synthesis Analysis

The synthesis of this compound involves several steps. A solution of p-isobutylacetophenone is mixed with methanol and sodium borohydride in a separatory funnel and allowed to sit for 10 minutes. After the standing time period, a 10% HCl solution is added to remove any unreacted sodium borohydride, and the product is extracted using petroleum ether .Molecular Structure Analysis

The molecular formula of “1-(4-Isobutylphenyl)-2-methylpropan-1-amine” is C12H18O. The average mass is 178.271 Da and the monoisotopic mass is 178.135757 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . The HCl first protonates the alcohol, causing it to leave (i.e., the first step of an SN1 reaction). This is made ‘favorable’ by the fact that a cationic charge can be stabilized at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Isobutylphenyl)-2-methylpropan-1-amine” include a boiling point of 111 °C (at a pressure of 1 Torr), a density of 0.954±0.06 g/cm3, and it is slightly soluble in chloroform, DMSO, and methanol. It is an oil at room temperature and has a pKa of 14.53±0.20 .科学研究应用

代谢和毒性研究

对相关化合物(如 2-甲基丙烯(异丁烯))的代谢和毒性研究表明,这些化合物会经历代谢活化形成潜在的有害中间体,表明了解形成和解毒之间的平衡对于评估潜在毒性至关重要 (Cornet & Rogiers, 1997)。

免疫反应调节剂

咪喹莫德等化合物通过激活细胞因子来修改免疫反应,突出了结构相似的化合物被研究其免疫调节、抗病毒、抗增殖和抗肿瘤活性的潜力 (Syed, 2001)。

物种特异性代谢

对与 1-(4-异丁基苯基)-2-甲基丙烷-1-胺在结构上相关的化合物(如仙客来醛)的物种特异性代谢的研究揭示了导致某些物种中毒性的代谢途径,为理解人类中类似化合物的代谢归宿和潜在风险提供了基础 (Natsch 等人,2021 年)。

营养和反刍动物代谢

反刍动物营养中的异酸研究为理解结构相关的化合物如何在反刍动物的消化道中代谢提供了基础,为动物饲料科学中改善微生物发酵和影响中间代谢提供了潜在应用 (Andries 等人,1987 年)。

高级氧化工艺

使用高级氧化工艺降解含氮危险化合物,突出了研究如何有效降解或利用类似化学结构在环境修复工作中的潜力 (Bhat & Gogate, 2021)。

催化应用

利用氢气进行过渡金属催化还原胺化的研究强调了类似化合物在催化中的作用,可能为开发新的胺合成催化方法提供见解,这些方法既环保又经济可行 (Irrgang & Kempe, 2020)。

安全和危害

未来方向

作用机制

1-(4-Isobutylphenyl)-2-methylpropan-1-amine, also known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Target of Action

Ibuprofen primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen works by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is capable of eliciting stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The inhibition of COX enzymes by ibuprofen disrupts the Arachidonic Acid pathway , leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.

Pharmacokinetics

Ibuprofen exhibits marked stereoselectivity in its pharmacokinetics. It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to increased clearance and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For instance, the presence of ibuprofen in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Furthermore, the photodegradation of ibuprofen in aqueous solutions has been studied, indicating that environmental factors such as light intensity can influence the degradation and hence the environmental impact of this compound .

属性

IUPAC Name |

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNQOEAJQAHGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

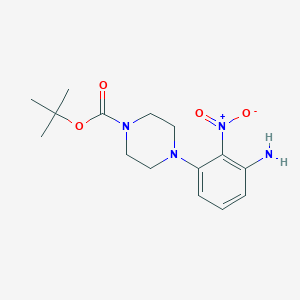

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)

![5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3287717.png)

![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)